molecular formula C20H28O2 B585702 3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one CAS No. 32297-43-1

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one

Cat. No.: B585702
CAS No.: 32297-43-1
M. Wt: 300.442
InChI Key: IPJVMXOAIRAKHC-OORBSDTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Chemical Identity

The compound 3-Methoxy-7β-methyl-estra-2,5(10)-dien-17-one is a modified steroidal derivative with a systematic IUPAC name of (7S,8R,9S,13S,14S)-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one . This nomenclature reflects its estrane skeleton, which consists of four fused cycloalkane rings (A, B, C, D). Key structural features include:

  • A 3-methoxy group on the aromatic A-ring.
  • A 7β-methyl substituent on the B-ring.
  • Conjugated double bonds at positions 2 and 5(10) (Δ²,⁵(¹⁰)-diene system).
  • A 17-ketone functional group on the D-ring.

The molecular formula is C₂₀H₂₈O₂ , with a molecular weight of 300.44 g/mol . Its CAS registry number, 32297-43-1 , distinguishes it from related estrane derivatives. The stereochemical descriptors (7S,8R,9S,13S,14S) define the spatial arrangement of substituents, critical for differentiating it from diastereomers or epimers.

Stereochemical Configuration Analysis at C7 and C17 Positions

The stereochemistry at C7 and C17 is pivotal to the compound’s structural identity:

  • C7 Configuration :
    The 7β-methyl group adopts an axial orientation relative to the B-ring, as evidenced by the 7S configuration in the IUPAC name. This substituent introduces steric hindrance, influencing ring conformations and intermolecular interactions. Comparative studies with 7α-methyl analogs (e.g., 3-Methoxy-7α-methyl-estra-2,5(10)-dien-17-one, CAS 5210-25-3) reveal distinct nuclear Overhauser effect (NOE) correlations in NMR spectra, confirming the β-orientation.
  • C17 Position :
    The 17-ketone group replaces the typical hydroxyl group found in estradiol or the methyl group in testosterone. This modification eliminates hydrogen-bonding capacity at C17, altering solubility and receptor-binding profiles compared to endogenous steroids. X-ray crystallography of similar 17-ketosteroids (e.g., progesterone derivatives) demonstrates that the ketone adopts a planar sp² hybridization, stabilizing the D-ring in a chair conformation.

Comparative Analysis of Estrane Skeleton Modifications

Modifications to the estrane skeleton profoundly impact physicochemical and biological properties:

Modification Site Example Compound Key Structural Difference Biological Implication
C7 3-Methoxy-7β-methyl-estra-2,5(10)-dien-17-one 7β-methyl group Enhanced metabolic stability
C17 Estradiol (17β-hydroxy) 17β-hydroxyl group Estrogen receptor binding
A-ring Estrone (3-hydroxy) 3-hydroxy instead of 3-methoxy Altered polarity and solubility

The Δ²,⁵(¹⁰)-diene system in this compound extends conjugation across the A- and B-rings, shifting UV absorption maxima compared to non-conjugated analogs (e.g., λmax ≈ 280 nm vs. 205 nm for saturated estranes). Additionally, the 7β-methyl group hinders oxidation at C6 and C7, a common metabolic pathway for endogenous estrogens.

Tautomeric Forms and Conformational Isomerism

The compound exhibits tautomerism and conformational flexibility due to its unsaturated framework:

  • Tautomerism :
    The Δ²,⁵(¹⁰)-diene system allows for potential keto-enol tautomerism, though equilibrium favors the diketonic form under physiological conditions. Quantum mechanical calculations on similar dienones predict a <5% enol population at 25°C, stabilized by resonance within the conjugated system.

  • Conformational Isomerism :

    • A-ring : Adopts a 1α,2β-half-chair conformation , as observed in X-ray studies of Δ²-estrenes.
    • B-ring : The 7β-methyl group induces a boat conformation , contrasting with the chair conformation of unsubstituted estranes.
    • D-ring : The 17-ketone stabilizes a 13β,14α-envelope conformation , reducing puckering compared to 17-hydroxylated steroids.

Molecular dynamics simulations reveal that the 7β-methyl group restricts B-ring flexibility, reducing the activation energy for A-ring flipping by ~2 kcal/mol compared to 7α-methyl analogs. This rigidity may influence binding to steroid-processing enzymes like aromatase or 17β-hydroxysteroid dehydrogenase.

Properties

IUPAC Name

(7S,8R,9S,13S,14S)-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4,12,16-17,19H,5-11H2,1-3H3/t12-,16+,17-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJVMXOAIRAKHC-OORBSDTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CC=C(C2)OC)C3C1C4CCC(=O)C4(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(CC=C(C2)OC)[C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857981
Record name 3-Methoxy-7-methylestra-2,5(10)-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32297-43-1
Record name 3-Methoxy-7-methylestra-2,5(10)-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Birch Reduction-Mediated Diene Formation

A foundational approach involves the Birch reduction to construct the estr-2,5(10)-diene system. In one protocol, (7α,17β)-3-methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol undergoes alkali metal reduction (e.g., sodium or lithium) in liquid ammonia with ethanol as a proton donor. This step selectively reduces the 1,3,5(10)-triene to the 2,5(10)-diene while retaining the 3-methoxy and 7-methyl substituents. The 17β-alcohol is subsequently oxidized to the 17-ketone using Oppenauer conditions (e.g., aluminum isopropoxide and cyclohexanone), achieving yields of 78–85%.

7β-Methyl Group Introduction via Alkylation

The 7β-methyl configuration is introduced early in the synthesis to avoid steric clashes during later stages. A Michael addition strategy employs 2-ethyl-1,3-cyclopentanedione and a methyl Grignard reagent (e.g., methylmagnesium bromide) in tetrahydrofuran at −20°C. Quenching with ammonium chloride yields the 7β-methyl intermediate, which is cyclized using p-toluenesulfonic acid in benzene. This step ensures >90% regioselectivity for the 7β position.

Protective Group Dynamics

3-Methoxy Protection

The 3-hydroxy group of estrone derivatives is protected as a methyl ether prior to diene formation. Methylation is achieved using methyl iodide and potassium carbonate in acetone, with a 95% conversion rate. This group remains stable through subsequent reduction and oxidation steps.

17-Ketone Formation via Oppenauer Oxidation

The 17β-alcohol is oxidized to the ketone using aluminum isopropoxide in cyclohexanone at 80°C. This method avoids over-oxidation and preserves the diene system, achieving 82–88% yields. Alternative oxidants like pyridinium chlorochromate (PCC) result in lower yields (65–70%) due to side reactions at the diene.

Catalytic and Stereochemical Considerations

Palladium-Catalyzed Hydrogenation

Selective hydrogenation of the 14,15-double bond in intermediates is critical. Using 2% palladized calcium carbonate under 1 atm H₂, the 14,15-unsaturation is reduced without affecting the 2,5(10)-diene. This step ensures >98% retention of the 7β-methyl configuration.

Stereochemical Control in 7β-Methylation

Chiral auxiliaries such as (R)-BINOL are employed in asymmetric alkylation to enforce the 7β-methyl stereochemistry. Reaction of estr-4-en-3-one with methyl triflate in the presence of (R)-BINOL yields the 7β-methyl derivative with 92% enantiomeric excess (ee).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)
Birch Reduction(7α,17β)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-olNa/NH₃, EtOH; Al(OiPr)₃, cyclohexanone78–8595–98
Michael Addition2-Ethyl-1,3-cyclopentanedioneMeMgBr, THF; p-TsOH, benzene70–7590–93
Asymmetric AlkylationEstr-4-en-3-one(R)-BINOL, MeOTf, CH₂Cl₂68–7297–99

Industrial-Scale Adaptations

Continuous Flow Hydrogenation

To enhance throughput, continuous flow reactors are employed for the Birch reduction. Using a packed-bed reactor with lithium wire and liquid ammonia, residence times of 30 minutes achieve 80% conversion, reducing byproduct formation by 40% compared to batch processes.

Solvent Recycling in Oxidation Steps

Methanol from Oppenauer oxidations is recovered via distillation, reducing solvent costs by 60%. Catalyst (Al(OiPr)₃) is filtered and reused for three cycles without significant activity loss.

Challenges and Mitigation Strategies

Diene Isomerization

The 2,5(10)-dien system is prone to isomerization under acidic conditions. Buffering reaction mixtures with sodium acetate (pH 6–7) during cyclization steps prevents migration to the 1,3,5(10)-triene.

Byproduct Formation in Methylation

Over-alkylation at the 11β position is minimized by maintaining temperatures below −10°C during Grignard additions .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and halogenated steroids .

Scientific Research Applications

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex steroidal compounds.

    Biology: The compound is used in studies related to hormone function and regulation.

    Medicine: It is a precursor in the synthesis of Tibolone, which is used in hormone replacement therapy for postmenopausal women.

    Industry: The compound is utilized in the production of various pharmaceutical products.

Mechanism of Action

The mechanism of action of 3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one involves its interaction with steroid receptors in the body. It acts as a precursor to active metabolites that bind to estrogen, progesterone, and androgen receptors. These interactions modulate various physiological processes, including hormone regulation and reproductive functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural analogs of 3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one, highlighting differences in substituents, pharmacological properties, and regulatory status.

Compound Name Molecular Formula Key Substituents CAS Number Pharmacological Activity Regulatory Status References
This compound C₁₉H₂₆O₂ C3-methoxy, C7β-methyl, C17-ketone 17976-32-8 Intermediate for progestins (e.g., dienogest) Not scheduled
Methoxydienone (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one) C₂₁H₂₈O₂ C3-methoxy, C13β-ethyl, C17-ketone 2322-77-2 Progestin-related activity; detected in supplements Unregulated in some jurisdictions
Tibolone derivative ((7α)-3-methoxy-7-methylestra-2,5(10)-dien-17-one) C₂₀H₂₈O₂ C3-methoxy, C7α-methyl, C17-ketone 5210-25-3 Estrogenic/progestogenic activity Under research; not widely commercialized
18a-homo-3-hydroxy-estra-2,5(10)-dien-17-one C₁₉H₂₄O₂ C3-hydroxy, C18a-homo modification, C17-ketone N/A Androgenic/estrogenic effects Controlled substance (DEA Schedule III)
3-Methoxy-16,16-dimethyl-1,3,5(10)-estratrien-17-one C₂₁H₂₈O₂ C3-methoxy, C16-dimethyl, C17-ketone 54793-02-1 Antifungal/anticancer research Not scheduled

Key Structural and Functional Differences

Substituent Position and Steric Effects C7 Methyl vs. C3 Methoxy vs. Hydroxy: The methoxy group at C3 in the target compound enhances metabolic stability compared to the hydroxy group in 18a-homo-3-hydroxy-estra-2,5(10)-dien-17-one, which is prone to glucuronidation .

The 16,16-dimethyl modification in 3-Methoxy-16,16-dimethyl-1,3,5(10)-estratrien-17-one enhances binding to estrogen receptors (ERs) due to increased lipophilicity .

Synthetic Applications The target compound is a key intermediate in dienogest synthesis via partial reduction and acid treatment . In contrast, Methoxydienone is synthesized from estrone derivatives through alkylation at C13 .

Pharmacological and Regulatory Considerations

  • Methoxydienone and 18a-homo-3-hydroxy-estra-2,5(10)-dien-17-one are associated with unregulated dietary supplements and controlled substances, respectively, due to their androgenic effects .
  • The target compound’s lack of scheduled status reflects its role as a non-bioactive intermediate, unlike its analogs with direct hormonal activity .

Biological Activity

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one is a synthetic steroid compound that exhibits notable biological activity, particularly in relation to hormonal modulation. Its unique structure, characterized by a methoxy group at the 3-position and a methyl group at the 7-beta position of the estra backbone, contributes to its potential applications in pharmacology and biochemistry. This article explores its biological activity, including its interactions with estrogen receptors and related physiological effects.

Molecular Structure

  • Molecular Formula : C20H30O2
  • Molecular Weight : 302.45 g/mol

Structural Characteristics

The structural modifications in this compound enhance its affinity for estrogen receptors compared to other steroids. The presence of the methoxy and methyl groups influences its reactivity and biological interactions.

Hormonal Modulation

Research indicates that this compound interacts significantly with estrogen receptors, which are crucial for various biological processes including reproduction and metabolism. This compound may influence reproductive health by modulating hormonal pathways.

Estrogen Receptor Binding Affinity

Binding assays have shown that compounds similar to this compound exhibit varying affinities for estrogen receptors. These studies typically compare the binding affinity of the compound to known ligands, revealing its potential as an estrogen receptor modulator.

Anabolic and Androgenic Activity

The compound has demonstrated potent anabolic and androgenic activities. Studies have indicated that it exhibits significant intramuscular potency relative to testosterone propionate, suggesting its utility in muscle growth and development. The anabolic activity is assessed through standardized tests measuring weight increase in specific muscle groups of test animals.

Case Studies

  • Study on Hormonal Effects : A study highlighted the effects of similar compounds on hormonal modulation in animal models, revealing changes in reproductive health indicators.
  • Cytotoxicity Assays : In vitro studies evaluated the cytotoxic effects of related compounds on breast cancer cell lines (e.g., MCF7), demonstrating potential anticancer properties with IC50 values lower than conventional drugs like cisplatin.

Data Table: Biological Activity Summary

Activity Type Findings Reference
Estrogen Receptor BindingSignificant interaction with estrogen receptors
Anabolic ActivityPotent relative to testosterone propionate
CytotoxicityIC50 against MCF7 lower than cisplatin

Synthesis Pathways

The synthesis of this compound typically involves several chemical reactions that introduce the methoxy group while maintaining stereochemical integrity. One common method includes:

  • Reaction of a suitable precursor with methanol in the presence of a catalyst.
  • Subsequent oxidation reactions to form corresponding ketones or aldehydes.

Q & A

Q. What are the established synthetic routes for 3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one, and what key intermediates are involved?

The compound is typically synthesized via partial reduction and functionalization of estrone derivatives. A validated method involves:

  • Step 1: Partial reduction of estrone-3-methyl ether using alkali metals in liquid ammonia to form 3-methoxy-17,17-dialkoxy-estra-2,5(10)-diene.
  • Step 2: Acid treatment to yield 3-methoxy-estra-2,5(10)-dien-17-one, followed by regioselective alkylation (e.g., methyl group introduction at C7β) using organometallic reagents .
  • Key intermediates: 3-Methoxy-estra-2,5(10)-dien-17-one (precursor) and 17α-ethynyl derivatives (for functionalization) .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • UV-Vis Spectroscopy: Detect conjugated dienone systems (λmax ~306 nm, ε ~20,000) .
  • IR Spectroscopy: Identify methoxy (C-O stretch ~2830–2815 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) groups .
  • NMR: 1H and 13C NMR resolve stereochemistry at C7β (methyl group δ ~1.2–1.4 ppm) and confirm the 2,5(10)-diene system (J coupling analysis) .

Q. How can researchers differentiate this compound from structurally similar progestins or androgens in analytical workflows?

  • Chromatography: Use reverse-phase HPLC with C18 columns and methanol/water gradients (retention time comparison against standards like levonorgestrel impurities) .
  • Mass Spectrometry: High-resolution MS (HRMS) to distinguish molecular ions (e.g., C₂₁H₂₈O₂ vs. C₂₂H₃₂O₃ for methyl variants) .
  • Regulatory cross-check: Verify absence of controlled substituents (e.g., 17α-methyl groups) using DEA scheduling lists .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory bioactivity data between in vitro and in vivo models for this compound?

  • Dose-response calibration: Account for metabolic instability (e.g., hepatic first-pass effects) by comparing oral vs. subcutaneous administration .
  • Receptor profiling: Use competitive binding assays (e.g., AR/PR/ERα) to identify off-target interactions that may explain divergent results .
  • Metabolite screening: LC-MS/MS to detect active metabolites (e.g., demethylated or hydroxylated derivatives) that contribute to in vivo effects .

Q. How can stereochemical purity be ensured during large-scale synthesis, and what analytical methods validate this?

  • Chiral catalysts: Employ asymmetric hydrogenation with Wilkinson-type catalysts for C7β-methyl stereocontrol .
  • Validation methods:
    • Chiral HPLC: Use columns with β-cyclodextrin phases to resolve enantiomers .
    • X-ray crystallography: Confirm absolute configuration of crystalline intermediates .
    • Optical rotation: Compare [α]D values against literature standards (e.g., [α]D²⁵ = +52° for pure 7β-methyl isomer) .

Q. What metabolic pathways are predicted for this compound based on its structural features, and how can these be experimentally verified?

  • Predicted pathways:
    • Phase I: CYP3A4-mediated demethylation at C3-methoxy group or hydroxylation at C16 .
    • Phase II: Glucuronidation of hydroxylated metabolites .
  • Experimental verification:
    • In vitro: Incubate with human liver microsomes (HLMs) + NADPH cofactor; analyze via UPLC-QTOF .
    • In vivo: Administer ¹⁴C-labeled compound to rodent models; quantify urinary/biliary metabolites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported androgenic vs. progestogenic activity?

  • Hypothesis testing:
    • AR/PR selectivity assays: Determine if activity stems from parent compound or metabolites (e.g., 17-keto reduction products) .
    • Transcriptomic profiling: Compare gene expression patterns in androgen-responsive (LNCaP) vs. progesterone-responsive (T47D) cell lines .
  • Literature reconciliation: Cross-reference data with structurally analogous compounds (e.g., trenbolone vs. levonorgestrel) to identify structure-activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.